molecular formula C4H9NO2S2 B8718023 1,1-Bis(methylsulfanyl)-2-nitroethane CAS No. 66031-28-5

1,1-Bis(methylsulfanyl)-2-nitroethane

Cat. No.: B8718023
CAS No.: 66031-28-5
M. Wt: 167.3 g/mol
InChI Key: JTVIRZXORWVLBQ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification within Organic Chemistry

The compound is systematically named 1,1-bis(methylsulfanyl)-2-nitroethene according to IUPAC nomenclature. nih.gov This name precisely describes its structure: a two-carbon "ethene" backbone, a "nitro" group (NO₂) at position 2, and two "methylsulfanyl" groups (-SCH₃) attached to position 1. It is also commonly referred to by synonyms such as 1,1-Bis(methylthio)-2-nitroethylene (B140038) and Nitroketene dimethyl mercaptal. nih.govsigmaaldrich.com

Structurally, the molecule belongs to two principal classes of organic compounds:

Nitroalkenes: The presence of a nitro group attached to a carbon-carbon double bond classifies it as a nitroalkene. wikipedia.org This functional group is a powerful electron-withdrawing group, which polarizes the double bond, rendering the β-carbon (C2) highly electrophilic and susceptible to nucleophilic attack. wikipedia.orgresearchgate.net

Ketene (B1206846) Dithioacetals: The geminal bis(methylsulfanyl) group at C1 is known as a dithioacetal functional group. Specifically, since it is attached to a double bond, it is classified as a ketene dithioacetal. This moiety serves as a masked carbonyl group and provides synthetic versatility, as the methylthio groups can act as leaving groups in substitution reactions or be hydrolyzed to reveal a carbonyl or carboxyl functionality.

The combination of these two functional groups on a simple ethene framework results in a highly polarized and reactive molecule, primed for a variety of synthetic transformations.

Role as a Versatile Synthon and Building Block in Synthetic Methodologies

The utility of 1,1-bis(methylsulfanyl)-2-nitroethene as a versatile synthon stems from its multiple reactive sites. The strong electron-withdrawing nature of the nitro group makes the molecule an excellent Michael acceptor, inviting the addition of nucleophiles to the C2 position. wikipedia.orgrsc.org Furthermore, the methylthio groups at the C1 position are excellent leaving groups, facilitating substitution by nucleophiles, particularly amines. This dual reactivity allows for its participation in a wide range of reactions, most notably in multicomponent and cascade sequences for the synthesis of complex heterocyclic systems. rsc.orgrsc.org

One of the most prominent applications is its reaction with diamines. In these reactions, both methylthio groups are displaced to form cyclic ketene aminals, which are themselves versatile intermediates for further elaboration. rsc.org This strategy has been widely employed to construct various fused heterocyclic scaffolds.

Below are selected examples of its application in the synthesis of diverse heterocyclic structures.

Starting MaterialsConditionsProduct ClassReported YieldReference
1,1-Bis(methylsulfanyl)-2-nitroethene, Ethylenediamine (B42938), Ninhydrin (B49086), Malononitrile (B47326)RefluxFused Oxa-aza[3.3.3]propellanesNot Specified rsc.org
1,1-Bis(methylsulfanyl)-2-nitroethene, 1,n-Diamine, Arylaldehyde, MalononitrileEthanol, Piperidine (B6355638) (10 mol%), Reflux1,4-Dihydropyridine-fused-1,3-diazaheterocyclesNot Specified rsc.org
1,1-Bis(methylsulfanyl)-2-nitroethene, Diamine, Isatin (B1672199), 2-Aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538)Deep Eutectic Solvent (DES)1,8-Naphthyridine (B1210474) ScaffoldsNot Specified rsc.org

The compound also acts as a precursor to other valuable intermediates. For instance, reaction with one equivalent of an amine can yield a ketene N,S-acetal, while reaction with excess amine or a diamine leads to ketene aminals or cyclic nitro-ene-1,1-diamines, respectively. rsc.org These intermediates can then participate in further reactions, such as Michael additions and cyclizations, to generate highly functionalized products. rsc.org

Historical Context of Research and Development in its Chemical Utility

The utility of 1,1-bis(methylsulfanyl)-2-nitroethene is deeply rooted in the broader history of nitroalkene and dithioacetal chemistry. The synthetic potential of nitro compounds was championed by chemists like Dieter Seebach, who in the 1970s highlighted them as "ideal intermediates in organic synthesis". The development of methods to manipulate the nitro group and to utilize the acidity of α-protons laid the groundwork for their use as versatile synthons.

The specific preparation of 1,1-bis(methylsulfanyl)-2-nitroethene is an extension of the chemistry developed for nitroalkanes. The synthesis typically begins with nitromethane (B149229), a readily available starting material. google.comgoogle.com Reaction of nitromethane with carbon disulfide in the presence of a base like potassium hydroxide (B78521) generates the dipotassium (B57713) salt of 2-nitro-1,1-ethylenedithiol. google.comgoogle.com Subsequent alkylation of this salt with a methylating agent, such as dimethyl sulfate, furnishes the target compound, 1,1-bis(methylsulfanyl)-2-nitroethene. google.com

The recognition of nitroalkenes as powerful Michael acceptors and dienophiles in Diels-Alder reactions spurred significant research into their applications. wikipedia.org The introduction of the ketene dithioacetal moiety further enhanced the synthetic value, providing a stable yet reactive platform that could be easily transformed into other functional groups. Over the past few decades, the focus has shifted towards employing this building block in more complex transformations, particularly in multicomponent reactions that allow for the rapid assembly of molecular diversity from simple starting materials. rsc.orgrsc.org This trend reflects a broader movement in organic synthesis towards efficiency and atom economy, areas where synthons like 1,1-bis(methylsulfanyl)-2-nitroethene continue to demonstrate their profound utility.

Properties

CAS No.

66031-28-5

Molecular Formula

C4H9NO2S2

Molecular Weight

167.3 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)-2-nitroethane

InChI

InChI=1S/C4H9NO2S2/c1-8-4(9-2)3-5(6)7/h4H,3H2,1-2H3

InChI Key

JTVIRZXORWVLBQ-UHFFFAOYSA-N

Canonical SMILES

CSC(C[N+](=O)[O-])SC

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1,1 Bis Methylsulfanyl 2 Nitroethane

Classical Synthetic Routes

Traditional methods for the synthesis of 1,1-bis(methylsulfanyl)-2-nitroethane have been foundational in providing access to this compound for further chemical exploration. These routes are characterized by their reliability and have been well-documented in the chemical literature.

Condensation of Nitromethane (B149229) with Carbon Disulfide Followed by Alkylation

One of the most common and established methods for preparing this compound involves a two-step process starting with nitromethane. rsc.org This route first sees the condensation of nitromethane with carbon disulfide in the presence of a strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide, in a protic solvent such as ethanol. rsc.org This reaction forms a stable dithiocarbamate (B8719985) salt intermediate, specifically 1-nitro-2,2-bis(thio)ethane salt. rsc.org

Table 1: Key Reagents and Intermediates in the Classical Condensation-Alkylation Route

Step Reactants Reagents Intermediate/Product
CondensationNitromethane, Carbon DisulfidePotassium Hydroxide, Ethanol1-Nitro-2,2-bis(thio)ethane potassium salt
Alkylation1-Nitro-2,2-bis(thio)ethane potassium saltDimethyl SulfateThis compound

Reaction of 1,1-Bis(methylthio)ethylene (B1266204) with Nitronium Salts

An alternative classical approach involves the direct nitration of a pre-formed ketene (B1206846) dithioacetal. While specific examples for the direct nitration of 1,1-bis(methylthio)ethylene to yield this compound are not extensively detailed, the nitration of structurally similar ketene dithioacetals has been reported. thieme-connect.com This suggests a plausible synthetic pathway.

The reaction would theoretically involve the electrophilic addition of a nitronium ion (NO₂⁺), generated from a nitrating agent, to the electron-rich double bond of 1,1-bis(methylthio)ethylene. Suitable nitrating agents could include a mixture of nitric acid and a strong acid like sulfuric acid, or nitric acid in acetic acid. thieme-connect.com The sulfur atoms in the ketene dithioacetal activate the double bond towards electrophilic attack, facilitating the introduction of the nitro group. This method, termed ethylenic nitration, has been successfully applied to other benzoyl-substituted ketene aminals, indicating its potential applicability in this context. thieme-connect.com

Green Chemistry Approaches in its Synthesis and Derivatization

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. For this compound, this has translated into the development of more sustainable synthetic and derivatization methods.

Solvent-Free and Environmentally Benign Reaction Conditions

A notable green chemistry approach involves the use of deep eutectic solvents (DES) as an alternative to traditional volatile organic solvents. rsc.org For instance, a four-component domino reaction for the synthesis of 1,8-naphthyridine (B1210474) scaffolds utilizes 1,1-bis(methylthio)-2-nitroethylene (B140038) as a key reactant in a DES medium. rsc.org This method is lauded for its mild reaction conditions and the use of a cost-effective, non-toxic, and recyclable solvent system, thereby aligning with the principles of green chemistry. rsc.org While this example illustrates a derivatization, it highlights the potential for employing such solvent systems in the synthesis of the parent compound as well.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. This technology has been successfully employed in the derivatization of this compound. For example, the transition-metal-free annulations of 1,1-bis(thiomethyl)-2-nitroethylene with hydroxylalkylamines or alkyldiamines to produce N-heterocycles have been reported under microwave conditions. researchgate.net These reactions provide a directed approach to valuable heterocyclic structures like imidazolidines, oxazolidines, and benzoxazoles. researchgate.net The use of microwave irradiation in these syntheses represents a significant improvement over conventional heating methods in terms of efficiency and energy consumption.

Table 2: Comparison of Conventional vs. Microwave-Assisted Derivatization

Parameter Conventional Heating Microwave Irradiation
Reaction Time Often several hoursTypically minutes
Energy Consumption HigherLower
Yields Variable, can be lowerOften higher
By-products Can be more significantOften reduced

Catalytic and Reagent-Based Synthesis Pathways

The use of catalysts and specific reagents can significantly influence the efficiency and selectivity of the synthesis and derivatization of this compound. Various catalytic systems have been explored, particularly in the context of multicomponent reactions where this compound serves as a versatile building block.

In the synthesis of complex heterocyclic structures, this compound participates in reactions catalyzed by both acids and bases. For example, piperidine (B6355638), a basic catalyst, has been employed in the refluxing of a mixture containing 1,1-bis(methylthio)-2-nitroethylene to afford 1,4-dihydropyridine-fused-1,3-diazaheterocycle derivatives. rsc.org

Furthermore, Lewis acid catalysts have also been utilized. For instance, the reaction of N,S-methylacetal derivatives of this compound in the presence of zinc chloride (ZnCl₂) has been reported. rsc.org More sophisticated catalytic systems involving indium salts and silver carbonate have also been described in the literature for promoting reactions of nitroenediamine derivatives, which are closely related to the target compound. rsc.org These examples underscore the importance of catalysis in expanding the synthetic utility of this compound for the construction of diverse molecular architectures.

Chemical Reactivity and Mechanistic Investigations of 1,1 Bis Methylsulfanyl 2 Nitroethane

Electronic Properties and Reactivity Profile

The chemical behavior of 1,1-bis(methylsulfanyl)-2-nitroethane, also known as nitroketene dimethyl mercaptal, is largely dictated by its unique electronic structure. nih.gov The molecule features a polarized ethylene (B1197577) moiety, characteristic of a "push-pull" alkene system. rsc.org In this arrangement, the nitro group (NO₂) acts as a powerful electron-withdrawing group through both inductive and resonance effects. Conversely, the two methylsulfanyl groups (-SCH₃) function as electron-donating groups, pushing electron density into the double bond. rsc.org

This push-pull configuration creates a significant electronic imbalance across the C=C double bond. The strong electron-withdrawing nature of the nitro group renders the nitroethylene (B32686) portion of the molecule an effective Michael acceptor. rsc.org The conjugation between the electron-donating sulfur atoms and the electron-withdrawing nitro group across the alkene backbone results in a highly polarized molecule with distinct nucleophilic and electrophilic centers, governing its reactivity profile. rsc.org

The carbon atom bonded to the two methylsulfanyl groups (C1) exhibits a pronounced electrophilic character. rsc.org This electrophilicity is a direct consequence of the electronic push-pull system. The potent electron-withdrawing nitro group delocalizes electron density away from the double bond, making the C1 carbon susceptible to attack by nucleophiles. rsc.orgresearchgate.net

Furthermore, the methylsulfanyl groups are effective leaving groups, which facilitates nucleophilic substitution reactions at this position. rsc.org The activation of the nitro group, for instance, through protonation in a superacidic medium or reaction with polyphosphoric acid, can further enhance the electrophilicity of the molecule. researchgate.netnih.gov Under such conditions, the compound can be transformed into highly reactive intermediates like nitrile oxides or phosphorylated nitronates, which readily react with various nucleophiles. researchgate.netnih.gov

Nucleophilic Addition Reactions

Given its nature as an electron-deficient alkene, this compound readily participates in Michael addition reactions. rsc.org This 1,4-conjugate addition is a fundamental reaction pathway for forming new carbon-carbon and carbon-heteroatom bonds. sctunisie.orgnih.gov The nitroethylene substructure serves as a potent Michael acceptor, reacting with a wide range of carbanions and other nucleophiles. rsc.orgsctunisie.org

The reaction typically proceeds via the attack of a nucleophile on the β-carbon (the carbon of the nitro-bearing methylene (B1212753) group), leading to the formation of a stabilized enolate intermediate. This intermediate is then protonated to yield the final adduct. The scope of the Michael addition is broad, and it is often a key step in multi-component reactions for the synthesis of complex heterocyclic systems. For instance, the Michael addition of an intermediate formed from a diamine to a Knoevenagel adduct is a crucial step in the synthesis of naphthyridine derivatives. rsc.org

This compound is a versatile precursor for synthesizing nitrogen-containing compounds through reactions with various nitrogen-based nucleophiles.

Reactions with Amines and Diamines : The reaction with one equivalent of an amine typically results in the substitution of a single methylsulfanyl group, yielding N-substituted 1-(methylthio)-2-nitroethenamine derivatives. rsc.orgasianpubs.org When an excess of the amine is used, both methylsulfanyl groups can be displaced to form ketene (B1206846) aminals (1,1-enediamines). rsc.org The reaction with diamines, such as 1,2- or 1,3-diamines, provides a direct route to cyclic nitro-ene-1,1-diamines, which are valuable synthons for more complex heterocyclic structures. rsc.orgnih.gov These cyclic intermediates can undergo further intramolecular reactions, such as cyclization in the presence of triflic acid. nih.gov These reactions are foundational in the one-pot synthesis of various N-fused heterocycles, including pyrido[1,2-a]pyrimidine (B8458354) and imidazopyridine derivatives. researchgate.net

Reactions with Hydrazines : Hydrazine (B178648) and its derivatives also react as potent nucleophiles. The reaction of this compound with hydrazine hydrate (B1144303) can lead to the formation of 1,1-dihydrazino-2-nitroethylene. researchgate.net This intermediate is a key building block for synthesizing novel substituted pyrazoles. researchgate.net In some cases, the initial Michael addition of hydrazine is followed by cyclization and other transformations, depending on the reaction conditions and the structure of the other reactants. rsc.org The specific pathway can be influenced by factors such as steric hindrance and reaction temperature. rsc.org

The table below summarizes representative reactions with nitrogen-based nucleophiles.

NucleophileReagentProduct TypeReference(s)
Aromatic AminesVarious anilines1-Methylthio-2-nitrovinyl arylamines asianpubs.org
DiaminesEthylenediamine (B42938)Cyclic nitro ene-1,1-diamine rsc.org
DiaminesVarious diaminesN-fused heterocycles researchgate.net
Hydrazine HydrateHydrazine hydrate1,1-Dihydrazino-2-nitroethylene researchgate.net

The electrophilic nature of this compound also allows for reactions with various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Reactions with Electron-Rich Arenes : Direct reaction with electron-rich arenes often requires activation of the nitroalkene. In a superacidic medium like triflic acid, this compound can be converted into a nitrile oxide intermediate. nih.gov This highly electrophilic species can then be intercepted by electron-rich aromatic compounds such as anisole, resulting in the formation of oximes with high para-selectivity. nih.gov Similarly, activation with polyphosphoric acid can generate phosphorylated nitronates that undergo Friedel-Crafts-type reactions with arenes. researchgate.net

Reactions with Enolates : Enolates, as classic carbon nucleophiles, can react with nitro-functionalized compounds. organic-chemistry.orgmdpi.com While direct Michael addition of enolates to this compound is plausible, much of the documented research focuses on the addition of chelated amino acid ester enolates to the nitro group itself in aromatic nitro compounds. organic-chemistry.org This suggests that the nitro group can also act as an electrophilic center for certain C-nucleophiles, competing with the canonical Michael addition pathway at the β-carbon. organic-chemistry.org The specific reaction pathway—whether 1,4-conjugate addition or direct attack at the nitro group—depends on the nature of the enolate and the reaction conditions. organic-chemistry.orgresearchgate.net

The table below summarizes representative reactions with carbon-based nucleophiles.

NucleophileReagentProduct TypeReference(s)
Electron-Rich ArenesAnisole (in triflic acid)Oximes nih.gov
Electron-Rich ArenesVarious arenes (in PPA)Products of C-H functionalization researchgate.net
EnolatesChelated ester enolatesAddition to the nitro group organic-chemistry.org

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . The requested article, focusing on its specific reactivity and mechanistic pathways, cannot be generated with scientific accuracy due to the absence of available data for this particular saturated compound.

The vast majority of scientific literature focuses on a closely related, but structurally distinct, unsaturated analogue: 1,1-Bis(methylsulfanyl)-2-nitroethene . This compound, also known as nitroketene dimethyl mercaptal, is a well-documented and versatile synthetic building block. researchgate.netrsc.org Its reactivity is largely defined by the carbon-carbon double bond, which is absent in the requested ethane (B1197151) derivative.

Topics outlined in the request, such as reactivity in acidic media, elimination reactions, and tautomerism, are well-studied for nitroalkanes in general and for 1,1-Bis(methylsulfanyl)-2-nitroethene specifically. researchgate.netrsc.org For instance, the activation of nitroalkanes in polyphosphoric acid to form electrophilic phosphorylated nitronates is a known process, and the chemistry of the aci-nitro tautomer is fundamental to understanding nitro compounds. researchgate.netrsc.org However, applying these general principles or the specific findings for the ethene analogue to the ethane compound without direct experimental evidence would be speculative and violate the required standard of scientific accuracy.

Given the strict instructions to focus solely on This compound and not introduce information outside this explicit scope, it is not possible to construct the detailed article as outlined. The necessary detailed research findings, data tables, and mechanistic investigations for this specific molecule are not present in the available scientific literature.

Applications in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

1,1-Bis(methylsulfanyl)-2-nitroethane serves as a versatile precursor for a wide variety of heterocyclic systems. The presence of the nitro group, which can act as a good leaving group or be transformed into other functionalities, combined with the reactive ketene (B1206846) dithioacetal moiety, allows for diverse cyclization strategies.

The reaction of 1,1-bis(methylsulfanyl)-2-nitroethene with diamines leads to the formation of cyclic nitro-ene-1,1-diamines, which are key intermediates in the synthesis of various nitrogen-containing heterocycles. nih.gov

Pyrimidines: While direct synthesis of simple pyrimidines from this compound is not extensively documented, its derivatives are employed in the construction of fused pyrimidine (B1678525) systems. For instance, microwave-mediated Mannich cyclization of 2-(nitromethylene)thiazolidine, derived from a related nitroenamine, with formaldehyde (B43269) and various amines yields tetrahydro-2H-thiazolo[3,2-c]pyrimidines. rsc.org

Imidazoles: The reaction of 1,1-bis(methylthio)-2-nitro-ethene with o-phenylenediamine (B120857) is a known route to produce 2-nitromethyleno-benzimidazole. researchgate.net This intermediate can be further functionalized. Additionally, multicomponent reactions involving 1,1-bis(methylthio)-2-nitroethene and diamines like ethylenediamine (B42938) are utilized in the synthesis of fused imidazole (B134444) derivatives such as benzo[g]imidazo[1,2-a]quinolinediones. rsc.org

Thiazoles: 1,1-Bis(methylsulfanyl)-2-nitroethene and its derivatives are valuable in the synthesis of thiazole-containing structures. For example, the reaction of 2-(nitromethylene)thiazolidine is a key step in the synthesis of fused pyrimidine systems. rsc.org

The following table summarizes the synthesis of various nitrogen-containing heterocycles using 1,1-bis(methylsulfanyl)-2-nitroethene and its derivatives.

HeterocycleReactantsKey IntermediateReference
Fused Pyrimidines2-(Nitromethylene)thiazolidine, Formaldehyde, AminesThiazolo[3,2-c]pyrimidine rsc.org
Benzimidazoles1,1-Bis(methylthio)-2-nitro-ethene, o-Phenylenediamine2-Nitromethyleno-benzimidazole researchgate.net
Fused Imidazoles1,1-Bis(methylthio)-2-nitroethene, Ethylenediamine, Aldehydes, 2-Hydroxy-1,4-naphthoquinoneBenzo[g]imidazo[1,2-a]quinolinedione rsc.org

No direct synthesis routes from this compound were found in the provided search results for Pyridines, Indoles, Oxazoles, and Isoindolinones.

This compound is a key building block for the synthesis of complex fused heterocyclic systems, demonstrating its utility in constructing intricate molecular architectures.

Quinoline-fused Systems: This compound is utilized in multicomponent reactions to generate quinoline-fused heterocycles. For example, a one-pot reaction of ethylenediamine, 1,1-bis(methylthio)-2-nitroethene, 2-hydroxy-1,4-naphthoquinone, and aromatic aldehydes leads to the formation of benzo[g]imidazo[1,2-a]quinolinedione derivatives. rsc.org

Spirooxindoles: While direct synthesis is not detailed, the reaction of 1,1-bis(methylthio)-2-nitroethylene (B140038) with a diamine generates a cyclic 1,1-enediamine. This intermediate can then participate in Knoevenagel condensation with isatin (B1672199) and malononitrile (B47326), ultimately leading to the formation of spirooxindole derivatives.

Oxa-aza[3.3.3]propellanes: A significant application of 1,1-bis(methylsulfanyl)-2-nitroethene is in the synthesis of oxa-aza[3.3.3]propellanes. nih.govacs.orgresearchgate.net The reaction typically involves the initial formation of a cyclic nitro ene-1,1-diamine from 1,1-bis(methylthio)-2-nitroethene and a diamine. nih.gov This intermediate then undergoes a cascade reaction with ninhydrin (B49086) and malononitrile. nih.gov The process involves a Michael addition and subsequent cyclizations to form the complex propellane structure. nih.govresearchgate.net This synthesis can be performed as a sequential one-pot reaction in water, highlighting its efficiency and green chemistry aspects. researchgate.netnih.gov

The table below outlines the synthesis of various fused heterocyclic systems using 1,1-bis(methylsulfanyl)-2-nitroethene.

Fused SystemKey ReactantsReaction TypeReference
Quinoline-fused ImidazolesEthylenediamine, 1,1-Bis(methylthio)-2-nitroethene, Aldehydes, 2-Hydroxy-1,4-naphthoquinoneMulti-component reaction rsc.org
Spirooxindoles1,1-Bis(methylthio)-2-nitroethylene, Diamine, Isatin, MalononitrileMulti-step one-pot reaction
Oxa-aza[3.3.3]propellanes1,1-Bis(methylthio)-2-nitroethene, Diamine, Ninhydrin, MalononitrileSequential one-pot cascade reaction nih.govacs.orgresearchgate.netnih.govresearchgate.net

1,1-Bis(methylsulfanyl)-2-nitroethene is a valuable component in multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product.

A notable example is the four-component domino reaction for the synthesis of 1,8-naphthyridine (B1210474) scaffolds. This reaction involves various carbonyl compounds, a diamine, 1,1-bis(methylthio)-2-nitroethylene, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) in a deep eutectic solvent (DES). rsc.org The proposed mechanism involves the formation of an intermediate from the reaction of the diamine and 1,1-bis(methylthio)-2-nitroethylene. rsc.org

Another MCR strategy involves the synthesis of 1,4-dihydropyridine-fused-1,3-diazaheterocycle derivatives. This is achieved by refluxing a mixture of 1,1-bis(methylthio)-2-nitroethylene, a 1,n-diamine, an arylaldehyde, and malononitrile in the presence of a basic catalyst. nih.govrsc.org

The synthesis of benzo[g]imidazo[1,2-a]quinolinedione derivatives is also accomplished through a multi-component reaction of ethylenediamine, 1,1-bis(methylthio)-2-nitroethene, 2-hydroxy-1,4-naphthoquinone, and aromatic aldehydes. rsc.org

The following table summarizes various multi-component reactions involving 1,1-bis(methylsulfanyl)-2-nitroethene for the synthesis of heterocyclic compounds.

Heterocyclic ProductNumber of ComponentsKey ReactantsReference
1,8-Naphthyridines4Carbonyl compound, Diamine, 1,1-Bis(methylthio)-2-nitroethylene, 2-Aminoprop-1-ene-1,1,3-tricarbonitrile rsc.org
1,4-Dihydropyridine-fused-1,3-diazaheterocycles41,1-Bis(methylthio)-2-nitroethylene, 1,n-Diamine, Arylaldehyde, Malononitrile nih.govrsc.org
Benzo[g]imidazo[1,2-a]quinolinediones4Ethylenediamine, 1,1-Bis(methylthio)-2-nitroethene, 2-Hydroxy-1,4-naphthoquinone, Aromatic aldehydes rsc.org

1,1-Bis(methylsulfanyl)-2-nitroethene is a key substrate in various annulation and ring closure reactions, leading to the formation of diverse heterocyclic systems. The reactivity of this compound allows for the construction of rings through intramolecular cyclization of intermediates derived from its initial reactions.

One of the prominent applications is in [3+2]-annulation reactions. Nitroalkenes, in general, can react with 1,3-dipoles through different mechanisms, including concerted 1,3-dipolar cycloadditions and stepwise Michael Initiated Ring Closure (MIRC) pathways. chim.it These reactions are valuable for the synthesis of five-membered aromatic nitrogen heterocycles. chim.it

In the context of 1,1-bis(methylsulfanyl)-2-nitroethene, it serves as a precursor to intermediates that undergo intramolecular cyclization. For instance, the reaction with hydroxylalkylamines or alkyldiamines under microwave conditions provides a direct route to N-heterocycles like imidazolidines and oxazolidines through a transition-metal-free annulation process. researchgate.net

Carbon-Carbon Bond Forming Reactions

While this compound is primarily recognized for its role in heterocycle synthesis, its unique structure also lends itself to certain carbon-carbon bond-forming reactions.

The acidic nature of the α-proton in nitroalkanes allows for their participation in alkylation and acylation reactions. However, specific examples detailing the direct alkylation or acylation of this compound as a primary C-C bond-forming strategy are not extensively covered in the reviewed literature. The reactivity of the nitro-activated methylene (B1212753) group is a general feature of nitro compounds, suggesting the potential for such transformations under suitable basic conditions. researchgate.net

Cross-Coupling Reactions

The application of 1,1-bis(methylthio)-2-nitroethene in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Stille couplings, is not extensively documented in academic literature. While the broader class of nitroalkenes, particularly nitrostyrenes, can undergo denitrative cross-couplings to form new carbon-carbon or carbon-heteroatom bonds, specific examples detailing this reactivity for 1,1-bis(methylthio)-2-nitroethene are not readily found. Its primary documented reactivity pathways involve nucleophilic substitution/addition at the carbon-sulfur and carbon-carbon double bonds.

Synthesis of Specific Functional Group Derivatives

1,1-Bis(methylthio)-2-nitroethene serves as a versatile synthon for the preparation of α-oximinoorthothioesters. researchgate.net This transformation is achieved under strong acidic conditions, typically using trifluoromethanesulfonic acid. The proposed mechanism involves the formation of a stable hydroxynitrilium ion from the nitroethene precursor. This highly electrophilic cation can then be trapped by various nucleophiles, leading to the formation of the corresponding α-oximinoorthothioester derivatives. This method provides a unique pathway to this functional group, leveraging the inherent reactivity of the nitro group under superacidic conditions.

One of the most well-established applications of 1,1-bis(methylthio)-2-nitroethene is in the synthesis of ketene N,S-acetals and ketene aminals (also known as nitro-1,1-enediamines). nih.govrsc.orgresearchgate.net These reactions proceed via nucleophilic substitution, where one or both of the methylthio groups are displaced by an amine nucleophile. The electron-withdrawing nitro group significantly activates the carbon-carbon double bond, making the carbon bearing the two sulfur atoms highly electrophilic and susceptible to attack.

Synthesis of Ketene N,S-Acetals: The reaction of 1,1-bis(methylthio)-2-nitroethene with one equivalent of a primary or secondary amine leads to the monosubstitution of a methylthio group, yielding a ketene N,S-acetal. nih.govasianpubs.org These reactions are often carried out in a solvent like ethanol, and in many cases, proceed efficiently without the need for a catalyst. asianpubs.org The resulting N,S-acetals are valuable "push-pull" alkenes and have been used as building blocks for a wide array of heterocyclic compounds. rsc.orgnih.gov

Synthesis of Ketene Aminals: When two equivalents of a primary amine or one equivalent of a 1,n-diamine are reacted with 1,1-bis(methylthio)-2-nitroethene, both methylthio groups are displaced to form symmetrical or cyclic ketene aminals, respectively. nih.gov These nitroenediamines are also important synthetic intermediates, particularly in multicomponent reactions for the construction of complex fused heterocyclic systems. nih.gov

The table below summarizes representative examples of these transformations.

Amine NucleophileMolar Ratio (Amine:Substrate)Product TypeSolventConditionsYieldReference
Aromatic Amines (e.g., Aniline)1:1Ketene N,S-AcetalEthanolRefluxExcellent asianpubs.org
Ethylenediamine1:1Cyclic Ketene AminalEthanolRefluxHigh nih.gov
Primary/Secondary Amines1:1Ketene N,S-AcetalEthanol30 °CHigh researchgate.net
Various Amines1:1 or excessKetene N,S-Acetal or Ketene AminalNot specifiedNot specifiedGood nih.gov

Asymmetric Synthesis and Stereoselective Transformations

1,1-Bis(methylthio)-2-nitroethene is an effective Michael acceptor due to the potent electron-withdrawing capacity of the nitro group. However, its specific use in catalytic asymmetric Michael additions is not widely reported in the peer-reviewed literature.

The field of organocatalytic asymmetric Michael addition to α,β-unsaturated nitroalkenes is well-developed for simpler substrates like nitroethylene (B32686) and β-nitrostyrene. organic-chemistry.orgnih.govmdpi.com Chiral catalysts, including proline derivatives, (S)-diphenylprolinol silyl (B83357) ethers, and bifunctional thioureas or squaramides derived from cinchona alkaloids or diamines, have been successfully employed to catalyze the addition of nucleophiles such as aldehydes, ketones, and 1,3-dicarbonyl compounds to these simple nitroalkenes with high yields and excellent enantioselectivity (>95% ee). organic-chemistry.orgnih.govrsc.orgresearchgate.net These catalysts typically operate by forming a nucleophilic enamine intermediate from the donor and activating the nitroalkene acceptor via hydrogen bonding. mdpi.com

Despite the extensive research into this area, these methodologies have not been explicitly extended to 1,1-bis(methylthio)-2-nitroethene in the surveyed literature. The steric bulk of the two methylthio groups compared to hydrogen or an aryl group may influence the substrate's fit within the chiral pocket of the catalyst, potentially posing a challenge for achieving high stereocontrol. Therefore, while the compound readily undergoes Michael additions, its application in stereoselective, catalytically controlled transformations remains an area for future investigation.

Spectroscopic and Structural Elucidation Methodologies in Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular framework of 1,1-bis(methylsulfanyl)-2-nitroethane derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectra of these derivatives, the chemical shifts of protons are indicative of their electronic environment. For instance, in nitroketene N,S-acetals, the vinylic proton typically appears as a singlet in the downfield region, influenced by the electron-withdrawing nitro group. The protons of the methylsulfanyl (SCH₃) groups usually resonate as sharp singlets in the upfield region. When these precursors are converted into more complex heterocyclic structures, such as pyrimidines, the NMR spectra become correspondingly more complex, revealing signals for aromatic protons and protons on substituted side chains.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atom attached to the nitro group and the carbon of the C=C double bond in the parent nitroethene derivatives are typically observed at distinct downfield chemical shifts. Upon cyclization to form heterocyclic derivatives, the chemical shifts of the carbon atoms within the newly formed rings provide definitive evidence of the transformation.

Detailed NMR data for a representative pyrazolo[3,4-d]pyrimidine derivative synthesized from a nitroketene N,S-acetal precursor are presented below.

NMR Spectroscopic Data for 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
CH₃2.62 (s, 3H)14.1
C4-OH/NH12.30 (s, 1H)-
C6-H8.15 (s, 1H)146.1
Phenyl-H7.35-7.59 (m, 5H)121.3, 127.1, 129.5, 138.8
C3-147.9
C3a-104.2
C4-156.9
C7a-154.6

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Derivatives of this compound exhibit characteristic absorption bands that correspond to the vibrations of specific bonds.

The most prominent features in the IR spectra of the parent nitroketene dithioacetal derivatives are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=C double bond stretching vibration is also observable.

When these compounds undergo reactions to form N,S-acetals or heterocyclic systems, new characteristic peaks appear. For example, the formation of an N-H bond in N,S-acetals introduces a stretching vibration in the 3200-3500 cm⁻¹ region. In pyrimidine (B1678525) derivatives, characteristic bands for C=N stretching and ring vibrations are observed, providing clear evidence of successful cyclization.

Characteristic IR Absorption Bands for Derivatives
Functional GroupTypical Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch1500 - 1550
NO₂ Symmetric Stretch1300 - 1350
N-H Stretch (Amines)3200 - 3500
C=N Stretch (Imines/Heterocycles)1550 - 1650
C=O Stretch (in Pyrimidones)1670 - 1690
C=S Stretch (in Thio-derivatives)1170 - 1180

Mass Spectrometry (MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. Through fragmentation analysis, it also offers insights into the molecular structure. For derivatives of this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.

The mass spectrum of a derivative will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which confirms the molecular weight. The fragmentation patterns are often diagnostic. For instance, nitroketene N,S-acetals may show fragmentation corresponding to the loss of the nitro group (NO₂) or the methylthio (SCH₃) radical. In more complex heterocyclic derivatives, the fragmentation pattern can reveal the structure of the core ring system and its substituents. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula from the precise mass-to-charge ratio.

Predicted Mass Spectrometry Data for 1,1-Bis(methylsulfanyl)-2-nitroethene
AdductPredicted m/z
[M]⁺164.99127
[M+H]⁺165.99910
[M+Na]⁺187.98104
[M-H]⁻163.98454

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The "push-pull" nature of many derivatives of this compound, which contain both electron-donating (e.g., -SMe, -NHR) and electron-withdrawing (-NO₂) groups on a conjugated π-system, gives rise to characteristic absorptions in the UV-Vis region.

The parent compound, 1,1-bis(methylsulfanyl)-2-nitroethene, and its derivatives typically exhibit strong absorption bands corresponding to π → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the substituents on the ethene backbone and the solvent used. The introduction of further conjugation or auxochromic groups during the formation of heterocyclic derivatives often leads to a bathochromic (red) shift in the absorption maximum.

Illustrative UV-Vis Absorption Data for Nitro-Substituted Chalcone (B49325) Derivatives
TransitionTypical λ_max (nm)
π → π260 - 290
n → π340 - 390

X-ray Crystallography for Structural Determination of Complex Derivatives

While spectroscopic methods provide valuable data on connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique is indispensable for confirming the absolute stereochemistry and for understanding the subtle details of bond lengths, bond angles, and intermolecular interactions in complex derivatives.

For derivatives of this compound, X-ray crystallography has been used to confirm the planar structure of the parent nitroketene dithioacetal and to elucidate the complex three-dimensional architecture of the heterocyclic systems synthesized from it. The resulting crystal structure provides unambiguous proof of the molecular connectivity and conformation, which is often difficult to determine solely from spectroscopic data. Analysis of the crystal packing can also reveal important non-covalent interactions, such as hydrogen bonding or π-π stacking, which influence the material's bulk properties.

Crystallographic Data for 1,1-Bis(methylsulfanyl)-2-nitroethene
ParameterValue
CCDC Number278831
Empirical FormulaC₄H₇NO₂S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.652(3)
b (Å)7.730(3)
c (Å)11.378(4)
β (°)109.18(3)
Volume (ų)718.5(4)

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable insights into reaction mechanisms. A thorough search of scholarly databases indicates that while DFT has been employed to study the reactions of similar nitroalkenes, specific DFT calculations detailing the reaction mechanisms of 1,1-Bis(methylsulfanyl)-2-nitroethane have not been reported. nih.govchemrxiv.org One study notes the use of DFT to theoretically investigate the reaction between 1,1-bismethylsulfanyl-2-nitroethylene and 1,3-diaminopropan-2-ol, but the detailed mechanistic data from these calculations are not available in the public domain. researchgate.net

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are crucial for understanding the kinetics and thermodynamics of a chemical reaction. Computational methods, particularly DFT, are instrumental in mapping these pathways. However, for this compound, there are no published studies that specifically delineate its reaction pathways or identify the geometries and energies of its transition states for various reaction types. While the reactivity of the compound is known experimentally, the theoretical underpinnings of these reactions remain unelucidated in the scientific literature. researchgate.net

Analysis of Molecular Orbitals and Electronic Structure

The electronic properties of a molecule, governed by its molecular orbitals, are fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about a molecule's ability to act as a nucleophile or an electrophile. Regrettably, a detailed analysis of the molecular orbitals and the broader electronic structure of this compound is not present in the available scientific literature. Such an analysis would be invaluable for rationalizing its observed reactivity and for designing new synthetic applications.

Electrophilicity and Nucleophilicity Index Investigations

Conceptual DFT provides a framework for quantifying the reactivity of molecules through indices such as electrophilicity and nucleophilicity. These indices are powerful tools for predicting the outcome of chemical reactions. The scientific literature lacks any studies that have calculated or discussed the electrophilicity and nucleophilicity indices of this compound. The determination of these values would offer a quantitative measure of its reactivity and would be of significant interest to synthetic chemists.

Future Research Directions and Unexplored Chemical Space

Development of Novel Catalytic Systems for its Transformations

The transformations of 1,1-Bis(methylsulfanyl)-2-nitroethane have been accomplished under both catalyst-free conditions and with the aid of various catalysts. rsc.org Basic catalysts like piperidine (B6355638) have been employed in multi-component reactions for the synthesis of complex heterocyclic systems. rsc.org Research has also demonstrated the utility of phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) and the unique catalytic performance of hydrobromic acid in C-C bond-forming reactions with related ketene (B1206846) dithioacetals. researchgate.net

However, the full catalytic potential for transformations involving this compound is far from realized. A significant area for future research lies in the development of sophisticated catalytic systems to control the selectivity and efficiency of its reactions.

Future avenues of exploration include:

Asymmetric Catalysis: The development of chiral Lewis acid or organocatalytic systems could enable enantioselective transformations. For instance, chiral metal complexes, similar to the Zn(II)-bisoxazoline systems used for Friedel-Crafts alkylations of indoles with nitroalkenes, could be adapted for asymmetric additions to the double bond of this compound. acs.org This would provide a direct route to chiral molecules, which are of high value in medicinal chemistry.

Transition-Metal Catalysis: While some transition-metal-catalyzed domino reactions have been explored with related strained bicyclic alkenes, the application of modern cross-coupling and C-H activation methodologies to this compound remains a promising and underexplored field. semanticscholar.org Catalysts based on palladium, copper, rhodium, or gold could unlock novel reaction pathways, such as directed C-H functionalization of adjacent groups or novel annulation strategies.

Photoredox and Electrocatalysis: These modern catalytic techniques could uncover new reactivity modes. For example, photoredox catalysis could be used to generate radical intermediates from the nitro group or the alkene, leading to novel cyclization or addition reactions that are not accessible through traditional thermal methods.

Enzymatic and Bio-catalysis: The use of enzymes as catalysts offers the potential for highly selective transformations under mild, environmentally friendly conditions. sigmaaldrich.com Exploring enzymes that can act on the nitro or methylsulfanyl groups could lead to the synthesis of valuable chiral synthons.

The table below summarizes some of the catalytic systems that have been used for transformations of or related to this compound, highlighting opportunities for future development.

Catalyst TypeExample CatalystApplication / Reaction TypePotential for Novel Systems
Base Catalysis PiperidineMulti-component synthesis of 1,4-dihydropyridine (B1200194) derivativesDevelopment of more selective and efficient organobases.
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)Synthesis of 3-nitrothiophenesBroader application in biphasic systems for green chemistry.
Brønsted Acid Catalysis Hydrobromic AcidC-C bond formation with ketene dithioacetalsExploration of chiral Brønsted acids for asymmetric catalysis.
Lewis Acid Catalysis Zn(OTf)₂/(S)-Ph-bisoxazolineAsymmetric Friedel-Crafts alkylations with nitroalkenesDesign of specific chiral Lewis acids for reactions of this compound.

Integration into Cascade and Domino Reactions for Complex Molecule Synthesis

Cascade, or domino, reactions offer a highly efficient approach to molecular complexity from simple starting materials in a single operation, minimizing waste and purification steps. rsc.org this compound is an excellent candidate for such processes due to its multiple reactive sites: the electrophilic carbon of the double bond (Michael acceptor), the potential for the methylsulfanyl groups to act as leaving groups, and the reactivity of the nitro group. rsc.org

This compound has already been successfully employed as a key building block in multi-component reactions (MCRs) to construct intricate heterocyclic frameworks. For example, it has been used in a four-component reaction with a diamine, an arylaldehyde, and malononitrile (B47326) to synthesize 1,4-dihydropyridine-fused-1,3-diazaheterocycles. rsc.org Another notable example is its use in the synthesis of benzo[g]imidazo[1,2-a]quinolinedione derivatives. rsc.org

The future in this area lies in designing more elaborate and programmable cascade sequences. Research could focus on:

Programmable Sequential Reactions: Designing reaction sequences where the initial product formed from a reaction with this compound contains functionalities that trigger subsequent intramolecular transformations. For instance, an initial Michael addition could be followed by an intramolecular cyclization and then an elimination or rearrangement, all in one pot.

[n+m] Annulation Strategies: Exploring its role as a C2-synthon in various cycloaddition or annulation strategies to build diverse ring systems. By reacting with bifunctional reagents containing two nucleophilic or electrophilic sites, novel heterocyclic and carbocyclic skeletons can be accessed.

Switchable Reactivity Cascades: Developing reaction conditions that can selectively trigger different reaction pathways from a common intermediate derived from this compound. This could be achieved by changing the catalyst, solvent, or temperature, leading to divergent synthesis of different molecular scaffolds from the same set of starting materials.

The table below outlines some reported and potential cascade reactions involving this compound.

Cascade Reaction TypeReactantsSynthesized Core StructurePotential for Development
Four-Component Reaction This compound, 1,n-diamine, arylaldehyde, malononitrile1,4-Dihydropyridine-fused-1,3-diazaheterocycleExpanding the scope to other active methylene (B1212753) compounds and diamines to create diverse libraries.
Multi-component Reaction This compound, ethylenediamine (B42938), 2-hydroxy-1,4-naphthoquinone, aromatic aldehydesBenzo[g]imidazo[1,2-a]quinolinedioneIntegration of other quinones and dienophiles to access novel polycyclic aromatic systems.
Domino Knoevenagel/Michael/Cyclization Hypothetical: Aldehyde, active methylene compound, this compoundHighly substituted carbocycles or heterocyclesDesigning sequences where the nitro group participates in the cyclization step.

Exploration of New Reactivity Modes and Derivatives with Tunable Properties

The known reactivity of this compound is largely centered on its behavior as a Michael acceptor and the displacement of its methylsulfanyl groups by nucleophiles to form derivatives like 1-methylthio-2-nitrovinyl arylamines. rsc.orgasianpubs.org However, the full spectrum of its chemical behavior is yet to be charted. Future research should aim to uncover novel modes of reactivity and to create derivatives with properties that can be fine-tuned for specific applications.

Key areas for future investigation include:

Reactivity of the Nitro Group: While the nitro group's primary role is as a powerful electron-withdrawing group, its direct participation in reactions is less explored. Investigating its reduction to nitroso or amino groups in situ could open up new cyclization pathways. Furthermore, its conversion to a nitronate could be exploited in cycloaddition reactions or reactions with electrophiles.

Umpolung Strategies: Developing conditions that reverse the normal polarity of the molecule. For example, conversion of the nitro group to a different functionality might allow the formerly electrophilic β-carbon to act as a nucleophile.

Polymerization and Materials Science: The electron-poor nature of the double bond suggests that this compound and its derivatives could be interesting monomers for polymerization or co-polymerization reactions. The resulting polymers, featuring alternating donor-acceptor units, could possess interesting optical or electronic properties for materials science applications.

The following table details some known derivatives and suggests unexplored possibilities for creating new molecules with tunable properties.

Derivative ClassMethod of SynthesisKnown Properties/ApplicationsFuture Research Potential
Nitroenamines (N,S-acetals) Reaction with primary or secondary amines asianpubs.orgSynthetic intermediates for heterocyclesSynthesis of chiral, non-racemic nitroenamines; exploration of their use as ligands in catalysis.
Cyclic Nitro-ene-1,1-diamines Reaction with diamines rsc.orgPrecursors for fused heterocyclic systemsTuning the ring size and substituents of the diamine to control the geometry and reactivity of the resulting heterocycle.
Organometallic Adducts Hypothetical: Reaction with organometallic reagentsCurrently unexploredMichael addition of organocuprates or Grignard reagents to create new C-C bonds and functionalized nitroalkanes.
Functional Polymers Hypothetical: Anionic or radical polymerizationCurrently unexploredDevelopment of novel polymers with tunable refractive indices, conductivity, or non-linear optical properties.

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